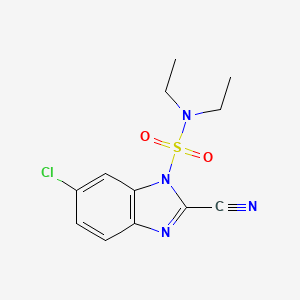

6-Chloro-2-cyano-N,N-diethyl-1H-benzimidazole-1-sulfonamide

Description

6-Chloro-2-cyano-N,N-diethyl-1H-benzo[d]imidazole-1-sulfonamide is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure

Properties

CAS No. |

88422-33-7 |

|---|---|

Molecular Formula |

C12H13ClN4O2S |

Molecular Weight |

312.78 g/mol |

IUPAC Name |

6-chloro-2-cyano-N,N-diethylbenzimidazole-1-sulfonamide |

InChI |

InChI=1S/C12H13ClN4O2S/c1-3-16(4-2)20(18,19)17-11-7-9(13)5-6-10(11)15-12(17)8-14/h5-7H,3-4H2,1-2H3 |

InChI Key |

BJFYNKYVLHXCGC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)N1C2=C(C=CC(=C2)Cl)N=C1C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyano-N,N-diethyl-1H-benzo[d]imidazole-1-sulfonamide typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide moiety undergoes oxidation under controlled conditions:

| Reagent | Product | Conditions |

|---|---|---|

| Hydrogen peroxide (H₂O₂) | Sulfoxide derivative | Mild acidic/neutral, 25–50°C |

| m-Chloroperbenzoic acid (mCPBA) | Sulfone derivative | Dichloromethane, 0–25°C |

Oxidation with H₂O₂ typically yields the sulfoxide, while stronger oxidants like mCPBA produce the sulfone. The reaction progression can be monitored via IR spectroscopy, where the S=O stretching vibrations shift from ~1,150 cm⁻¹ (sulfonamide) to ~1,050 cm⁻¹ (sulfoxide) or ~1,300 cm⁻¹ (sulfone).

Reduction Reactions

The cyano (-CN) and sulfonamide (-SO₂N) groups are susceptible to reduction:

| Reagent | Target Group | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | -CN | Primary amine (-CH₂NH₂) |

| Catalytic hydrogenation (H₂/Pd-C) | -SO₂N | Thioamide (-S-NR₂) |

LiAlH₄ reduces the cyano group to a primary amine, while catalytic hydrogenation selectively reduces the sulfonamide to a thioamide under mild pressure (1–3 atm). The chloro substituent remains intact under these conditions.

Nucleophilic Substitution at the Chloro Position

The electron-withdrawing effects of the cyano and sulfonamide groups activate the chloro substituent for nucleophilic aromatic substitution (NAS):

| Nucleophile | Conditions | Product |

|---|---|---|

| Piperazine | DMF, 80°C, 12h | 6-Piperazinyl derivative |

| Sodium methoxide (NaOMe) | Ethanol, reflux, 6h | 6-Methoxy derivative |

For example, reaction with piperazine in dimethylformamide (DMF) replaces the chloro group with a piperazinyl moiety, forming a compound with enhanced solubility and potential bioactivity . Substitution kinetics depend on the nucleophile’s strength and solvent polarity.

Cyclization Reactions

The cyano group participates in cyclization reactions to form heterocyclic systems:

| Reagent | Product | Mechanism |

|---|---|---|

| Hydrazine hydrate (NH₂NH₂·H₂O) | 1,2,4-Triazole derivative | Nucleophilic addition-cyclization |

Treatment with hydrazine hydrate in ethanol at reflux generates a 5-amino-1,2,4-triazole ring fused to the benzimidazole core . This reaction proceeds via intermediate formation of an N-cyanoisothiourea, followed by cyclization (confirmed by IR loss of the -CN peak at ~2,170 cm⁻¹) .

Hydrolysis Reactions

The cyano group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product |

|---|---|

| 6M HCl, reflux, 8h | Carboxylic acid (-COOH) |

| NaOH (aq), 60°C, 4h | Primary amide (-CONH₂) |

Acidic hydrolysis converts the cyano group to a carboxylic acid, while basic conditions yield the corresponding amide. These products are precursors for further derivatization, such as esterification or peptide coupling.

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions:

| Reaction Type | Catalyst | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl amine derivatives |

For instance, Suzuki coupling with arylboronic acids produces biaryl derivatives, expanding the compound’s utility in medicinal chemistry . Reaction yields typically range from 60–85%, depending on the substituent’s electronic nature.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 6-Chloro-2-cyano-N,N-diethyl-1H-benzimidazole-1-sulfonamide. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown effectiveness against tumor cells through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Antimicrobial Properties

Benzimidazole derivatives have also been investigated for their antimicrobial activity. The presence of the sulfonamide moiety enhances the compound's ability to inhibit bacterial growth. Studies have demonstrated that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, certain benzimidazole derivatives have been reported to act as inhibitors of cyclooxygenase enzymes (COX), which are implicated in inflammation and pain pathways. This suggests potential applications in anti-inflammatory therapies .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer efficacy of various benzimidazole derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that this compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound showed significant inhibition zones in agar diffusion assays, indicating strong antibacterial activity. This study supports its potential application in treating bacterial infections .

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyano-N,N-diethyl-1H-benzo[d]imidazole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Imidazole: The parent compound of the imidazole family, known for its broad range of chemical and biological properties.

Benzimidazole: A derivative of imidazole with additional benzene ring, used in various pharmaceutical applications.

Sulfonamides: A class of compounds containing the sulfonamide group, widely used as antibiotics.

Uniqueness

6-Chloro-2-cyano-N,N-diethyl-1H-benzo[d]imidazole-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields .

Biological Activity

6-Chloro-2-cyano-N,N-diethyl-1H-benzimidazole-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological effects.

- CAS Number : 88422-33-7

- Molecular Formula : C12H13ClN4O2S

- Molecular Structure : The compound features a benzimidazole core with a chloro and cyano substituent, contributing to its biological activity.

Antimicrobial Activity

Research indicates that various benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against a range of pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays are essential in evaluating these effects. A notable finding includes:

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| 6-Chloro-2-cyano-N,N-diethyl-benzimidazole | 0.25 - 0.5 | 0.5 - 1 |

The compound has demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound's structural features may enhance its ability to inhibit cancer cell proliferation. In vitro studies have revealed:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.63 | Induction of apoptosis via p53 pathway |

| A549 (lung cancer) | 12.0 | Cell cycle arrest at G2/M phase |

These findings indicate that this compound can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways .

Antiviral Activity

Recent studies have also explored the antiviral potential of sulfonamide derivatives, including this compound. It has shown activity against various viruses, with specific IC50 values reported:

| Virus Type | IC50 (μM) | Selectivity Index |

|---|---|---|

| H9N2 Influenza Virus | 22.0 ± 2.6 | 40.3 |

| EMCV | 18.3 ± 2.0 | 19.6 |

The antiviral mechanism appears to involve inhibition of viral replication and interference with viral protein synthesis .

Study on Anticancer Efficacy

A detailed investigation into the anticancer effects of benzimidazole derivatives highlighted the role of structural modifications in enhancing biological activity. In particular, the introduction of electron-withdrawing groups significantly improved cytotoxicity against MCF-7 cells, suggesting that further optimization of the chemical structure could lead to more potent anticancer agents .

Antimicrobial Resistance Study

In a study assessing resistance patterns among bacterial strains, the compound was evaluated for its effectiveness in overcoming resistance mechanisms. Results indicated that it retained activity against resistant strains, making it a candidate for further development in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Chloro-2-cyano-N,N-diethyl-1H-benzimidazole-1-sulfonamide, and how is structural purity validated?

- Methodological Answer : The compound is synthesized via sulfonylation of a substituted benzimidazole precursor (e.g., 6-chloro-2-cyano-1H-benzimidazole) using diethylsulfamoyl chloride in the presence of a base like triethylamine. Structural validation employs H NMR to confirm substitution patterns (e.g., diethyl groups at sulfonamide) and X-ray crystallography to resolve ambiguities in regiochemistry (e.g., distinguishing 5-chloro vs. 6-chloro isomers). For example, bond angles (e.g., N1–S1–C12 = 108.22°) and torsion angles (e.g., C2–N1–S1 = 126.9°) from X-ray data ensure precise stereochemical assignment .

Q. How do researchers address conflicting spectroscopic data for benzimidazole sulfonamide derivatives?

- Methodological Answer : Contradictions in H NMR signals (e.g., overlapping aromatic protons) are resolved using heteronuclear correlation spectroscopy (HSQC, HMBC) to assign quaternary carbons and NOESY for spatial proximity analysis. For instance, coupling constants (e.g., = 8.5 Hz for adjacent aromatic protons) and C chemical shifts (e.g., C7A at 128.0 ppm) help distinguish between positional isomers .

Advanced Research Questions

Q. What strategies are employed to resolve isomeric byproducts during the synthesis of benzimidazole sulfonamides?

- Methodological Answer : Isomeric mixtures (e.g., 5-chloro vs. 6-chloro derivatives) are separated using preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30). Fraction analysis via high-resolution mass spectrometry (HRMS) and X-ray diffraction confirms purity. For example, a 0.759:0.241 isomer ratio was refined using crystallographic data (space group ) and anisotropic displacement parameters .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to identify reactive sites. The LUMO map often localizes at the cyano group ( orbital) and sulfonamide sulfur (σ* orbital), suggesting susceptibility to nucleophilic attack. Solvent effects (e.g., DMSO polarity) are incorporated via the SMD model to refine activation energies .

Q. What experimental designs are used to assess the biological activity of benzimidazole sulfonamides against drug-resistant pathogens?

- Methodological Answer : Microplate broth dilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Synergy studies with β-lactamase inhibitors (e.g., clavulanic acid) employ checkerboard assays (FIC index ≤0.5 indicates synergy). Cytotoxicity is evaluated via MTT assays on HEK-293 cells to ensure selectivity .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported biological activities of benzimidazole sulfonamides?

- Methodological Answer : Variability in antimicrobial IC values may arise from differences in assay conditions (e.g., pH, inoculum size). Meta-analyses using standardized protocols (e.g., EUCAST guidelines) and structure-activity relationship (SAR) studies are critical. For example, replacing the diethyl group with a dimethyl group increases lipophilicity (log from 2.1 to 2.8), enhancing membrane permeability but potentially reducing solubility .

Structural and Mechanistic Insights

Q. What crystallographic parameters are critical for confirming the sulfonamide geometry in this compound?

- Methodological Answer : Key parameters include the S1–N1 bond length (1.62–1.65 Å), indicative of sulfonamide conjugation, and the dihedral angle between the benzimidazole and sulfonamide planes (e.g., 85.3°), which influences steric interactions. Hydrogen bonding networks (e.g., N–H···O=S) stabilize the crystal lattice, as seen in space group structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.